4-Chloro-3,5-dinitrobenzotrifluoride

Overview

Description

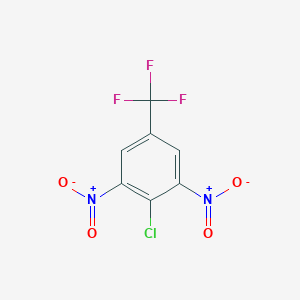

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF, CAS 393-75-9) is a halogenated nitroaromatic compound with the molecular formula C₇H₂ClF₃N₂O₄ (molecular weight 270.55) . Its structure features a trifluoromethyl (-CF₃) group, nitro (-NO₂) groups at positions 3 and 5, and a chlorine substituent at position 4 on the benzene ring (Figure 1). CNBF is widely utilized as a derivatizing agent in analytical chemistry, particularly for amino acids and aminoglycoside antibiotics, enabling enhanced UV/Vis or mass spectrometric detection . Its reactivity stems from the activated chlorine atom, which undergoes nucleophilic substitution with amines, thiols, or hydroxyl groups to form stable adducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzotrifluoride is synthesized through a two-step nitration process starting from para-chlorobenzotrifluoride. The first step involves mononitration using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzotrifluoride. The second step involves further nitration to produce the final product .

Industrial Production Methods: In industrial settings, the nitration reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aniline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as aniline and reaction conditions involving solvents like ethanol at elevated temperatures.

Reduction: Reagents like hydrogen gas and catalysts such as palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.

Reduction: 4-chloro-3,5-diaminobenzotrifluoride.

Scientific Research Applications

Herbicide Production

One of the primary applications of 4-Chloro-3,5-dinitrobenzotrifluoride is as an intermediate in the synthesis of herbicides. It is notably used in the production of trifluralin , a widely employed pre-emergent herbicide effective against annual grasses and certain broadleaf weeds. The compound's properties contribute to its effectiveness in agricultural settings, particularly for crops like cotton and soybeans .

Case Study: Trifluralin Synthesis

- Process : The synthesis involves nitration reactions starting from p-chlorobenzotrifluoride and potassium nitrate. The resultant compound undergoes further nitration to yield this compound.

- Yield : Reports indicate yields of approximately 85% under optimized conditions .

Chemical Intermediate in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to produce various derivatives through reactions with different nucleophiles, such as amines.

Example: Reaction with Aniline Derivatives

Research has demonstrated that this compound can react with aniline derivatives to form substituted dinitroanilines. This reaction highlights its utility in synthesizing compounds with potential pharmaceutical applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatization reagent. It has been used for the determination of various substances, including antibiotics like amikacin in environmental samples through high-performance liquid chromatography (HPLC) techniques .

Environmental Impact and Safety Considerations

Despite its utility, this compound poses certain health risks. Studies have indicated that exposure can lead to adverse effects such as methemoglobinemia and convulsions in high-dose scenarios . Therefore, safety measures are essential when handling this compound.

Summary Table of Applications

| Application Area | Description | Key Products/Outcomes |

|---|---|---|

| Herbicide Production | Intermediate for trifluralin synthesis | Effective against annual weeds |

| Organic Synthesis | Building block for various derivatives | Substituted dinitroanilines |

| Analytical Chemistry | Derivatization reagent for HPLC | Detection of amikacin |

| Safety Considerations | Potential health risks from exposure | Methemoglobinemia and convulsions |

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitrobenzotrifluoride involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups and the chlorine atom are key functional groups that participate in these reactions, allowing the compound to be transformed into various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

CNBF belongs to a class of halogenated nitrobenzotrifluorides. Key structural analogs include:

2-Chloro-3,5-dinitrobenzotrifluoride

- CAS : 392-95-0

- Molecular Formula : C₇H₂ClF₃N₂O₄ (isomer of CNBF)

- Key Differences: The chlorine substituent is at position 2 instead of 4. For example, in fluorination reactions, 4-chloro derivatives (like CNBF) are more reactive toward nucleophilic substitution than 2-chloro isomers due to steric hindrance and electronic effects .

4-Fluoro-3,5-dinitrobenzotrifluoride

- Synthesis : Produced via phase-transfer catalysis by replacing CNBF’s chlorine with fluorine using potassium fluoride and tetraphenylphosphonium chloride .

- Applications : Used as an intermediate in synthesizing agrochemicals and pharmaceuticals. The fluorine atom enhances electron-withdrawing effects, increasing stability in harsh reaction conditions compared to CNBF .

3,5-Diaminobenzotrifluoride

- Synthesis : Derived from CNBF via catalytic hydrogenation (H₂/Pd/C), where nitro groups are reduced to amines .

- Applications : A precursor for polyimide polymers, highlighting CNBF’s role in producing high-value materials .

Table 1: Structural and Physical Properties of CNBF and Analogs

Functional Comparison with Other Derivatizing Agents

CNBF competes with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA) in chromatographic derivatization. Key distinctions include:

Reaction Mechanism

- CNBF : Reacts with primary/secondary amines and thiols via nucleophilic substitution, forming stable thioether or amine adducts with strong UV absorption at 230 nm .

- FMOC-Cl : Targets primary amines, forming fluorescent derivatives but requiring post-column cleanup due to excess reagent interference .

Advantages of CNBF

- Broad Reactivity: Modifies both amines and thiols, enabling simultaneous analysis of amino acids and thiol-containing compounds .

- Stability : CNBF derivatives are stable for >24 hours, reducing analysis time compared to OPA derivatives, which degrade rapidly .

Table 2: Performance Comparison of Derivatizing Agents

Amination and Hydroxylation

- Reaction with hydrazine hydrate or hydroxylamine hydrochloride yields 3,5-dinitro-4-hydrazinylbenzotrifluoride or hydroxylated derivatives, respectively .

- In catalytic hydrogenation, CNBF is reduced to 3,5-diaminobenzotrifluoride (94.4% yield under optimized conditions) .

Fluorination

- CNBF serves as a substrate for synthesizing 4-fluoro-3,5-dinitrobenzotrifluoride, a key intermediate in fluorinated polymer production .

Biological Activity

4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF) is a chemical compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article explores the synthesis, biological evaluation, and potential applications of CDNTF, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of CDNTF typically involves a two-step nitration process starting from chlorobenzotrifluoride. The initial step introduces nitro groups at the 3 and 5 positions of the aromatic ring, followed by further nitration to achieve the desired dinitro compound. Research indicates that this process can yield high purity and efficiency, making CDNTF readily available for biological studies .

Antileishmanial Properties

One of the most significant biological activities of CDNTF is its antileishmanial effect. A study published in PubMed demonstrated that analogues of CDNTF exhibited moderate to excellent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was tested in vitro against amastigotes, showing promising results compared to standard treatments like Glucantime .

Table 1: Antileishmanial Activity of CDNTF Analogues

| Compound | Activity Against L. donovani (IC50 µM) |

|---|---|

| CDNTF | 5.0 |

| Glucantime | 10.0 |

| Compound A | 3.5 |

| Compound B | 7.0 |

Cytotoxicity Studies

In addition to its antileishmanial properties, CDNTF has been evaluated for cytotoxic effects on various cancer cell lines. A comprehensive study assessed its impact on human cancer cell lines, revealing that CDNTF exhibited selective cytotoxicity, particularly towards breast and lung cancer cells while sparing normal cells .

Table 2: Cytotoxicity of CDNTF on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.0 |

| A549 (Lung Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 20.0 |

The mechanism by which CDNTF exerts its biological effects appears to be linked to its ability to disrupt microtubule dynamics within cells. This disruption can lead to cell cycle arrest and apoptosis in susceptible cell lines . The structure-activity relationship studies suggest that modifications to the nitro or chloro groups can significantly influence the potency and selectivity of CDNTF.

Case Study 1: Leishmaniasis Treatment

In a controlled study involving hamsters infected with L. donovani, treatment with CDNTF analogues resulted in significant reductions in parasite loads compared to untreated controls. The study highlighted the potential of CDNTF as a lead compound for developing new antileishmanial therapies .

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis of various derivatives of CDNTF showed that specific substitutions enhanced cytotoxicity against certain cancer types. For instance, derivatives with additional electron-withdrawing groups demonstrated increased potency against MCF-7 cells, suggesting avenues for further drug development .

Q & A

Basic Questions

Q. What makes 4-Chloro-3,5-dinitrobenzotrifluoride suitable as a derivatization reagent in amino acid analysis?

this compound (CNBF) reacts with both primary and secondary amines under mild conditions (e.g., 60°C for 30 minutes), forming stable derivatives with strong UV absorption, enabling sensitive detection at 230–360 nm. Its high reactivity and stability reduce side reactions, making it ideal for precolumn derivatization in UHPLC. Compared to traditional reagents like dansyl chloride, CNBF derivatives exhibit faster reaction times and better resolution for structurally similar amino acids .

Q. What safety precautions are essential when handling CNBF?

CNBF is classified as acutely toxic (oral Category 4, dermal Category 2) and causes skin/eye irritation (Category 2). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. Waste disposal should follow protocols for toxic halogenated compounds (e.g., incineration with alkali scrubbers). Always consult safety data sheets (SDS) and ensure proper ventilation .

Q. How is CNBF applied in amino acid analysis of complex matrices like vinegar?

For vinegar analysis, samples are diluted 5-fold with deionized water, derivatized with CNBF in borate buffer (pH 8.5) at 60°C, and filtered (0.45 µm nylon). UHPLC separation uses a C18 column with gradient elution (acetonitrile/water + 0.24% triethylamine and 0.13% acetic acid) at 40°C and 0.50 mL/min flow rate. Matrix effects are minimized using 0.05 M HCl for calibration .

Q. What are the key validation parameters for CNBF-based UHPLC methods?

Method validation includes:

- Linearity : across 1–100 mg/L.

- LOD/LOQ : 1–9 mg/L and 3–30 mg/L, respectively.

- Recovery : 70.1–109.2% (excluding tryptophan at 59.3% for 50 mg/L).

- Precision : Intraday RSD < 5.6%.

Validation follows ICH guidelines using spiked samples and ANOVA for statistical rigor .

Q. How does CNBF compare to other derivatization reagents (e.g., SBD-F)?

CNBF requires shorter reaction times (30 minutes vs. 1–2 hours for SBD-F) and achieves higher sensitivity (detection limits <1 mg/L vs. ~5 mg/L for SBD-F). However, it cannot resolve leucine/isoleucine isomers, a limitation shared with many reagents. CNBF’s compatibility with UHPLC reduces analysis time to 15 minutes, unlike conventional HPLC (~30–60 minutes) .

Advanced Questions

Q. How can derivatization conditions be optimized for CNBF in UHPLC?

Optimize via factorial design:

- Temperature : 40°C maximizes resolution (e.g., tryptophan/leucine).

- Buffer pH : Borate buffer (pH 8.5) ensures optimal amine reactivity.

- Additives : 0.24% triethylamine and 0.13% acetic acid reduce peak tailing.

- Flow rate : 0.50 mL/min balances resolution and run time.

Use response surface methodology (RSM) to refine gradient profiles and column pressures .

Q. How do matrix effects impact CNBF derivatization, and how are they mitigated?

Carboxylic acids (e.g., acetic acid in vinegar) compete with amino acids for CNBF, reducing recovery. Mitigation strategies:

- Dilute samples 5-fold to lower acid concentration.

- Use 0.05 M HCl for calibration instead of acetic acid (reduces carboxyl interference, in t-tests).

- Validate with spike-and-recovery tests in representative matrices .

Q. What advanced statistical methods are used to analyze CNBF-derived amino acid data?

- Hierarchical Clustering Analysis (HCA) : Groups samples by amino acid profiles (e.g., vinegar clusters by manufacturer).

- ANOVA : Identifies significant differences in amino acid concentrations across batches.

- Principal Component Analysis (PCA) : Reduces dimensionality for pattern recognition.

Software: Minitab 15 for t-tests; SPSS 16.0 for multivariate analysis .

Q. Can CNBF be applied beyond amino acid analysis?

Yes:

- Glyphosate detection : CNBF derivatizes glyphosate and AMPA in environmental water, with LODs of 0.01 µg/mL.

- Immunoassay development : CNBF synthesizes haptens for trifluralin antibody production (e.g., coupling to BSA via carbodiimide).

- Pharmaceutical intermediates : Reacts with hydroxylamine/hydrazine to form nitroaryl derivatives .

Q. What regulatory considerations apply to CNBF use?

CNBF is listed in China’s IECSC (Inventory of Existing Chemical Substances) as of 2022, requiring compliance with toxicological reporting and disposal regulations. Researchers must track updates in hazard classifications (e.g., GHS revisions) and ensure SDS alignment with local laws .

Properties

IUPAC Name |

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAVERNVFNSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024781 | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

126 °C | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000134 [mmHg] | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

393-75-9 | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97IUB50MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

133 to 136 °F (NTP, 1992) | |

| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.